molecular formula C27H44O3 B565328 Secalciferol-d6 CAS No. 1440957-55-0

Secalciferol-d6

Cat. No. B565328
CAS RN: 1440957-55-0
M. Wt: 422.683
InChI Key: FCKJYANJHNLEEP-YIZZJVCQSA-N
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Description

Secalciferol-d6, also known as (24R)-24,25-Dihydroxyvitamin D3-d6, is the deuterium labeled Secalciferol . Secalciferol is a metabolite of Vitamin D, a possibly anti-inflammatory steroid which is involved in bone ossification .


Synthesis Analysis

This compound is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of this compound is C27H38D6O3 . The molecular weight is 422.68 . The structure of this compound is represented by the SMILES string: C[C@@]12C@CCC@HC3)\\CCC1)(CC[C@@]2(C@@H([2H])[2H])(C([2H])([2H])[2H])O)O)C)[H])[H] .

Scientific Research Applications

Role in Health and Athletic Performance

Vitamin D, including secalciferol, is identified as a crucial nutrient for maintaining optimal health and enhancing athletic performance. It is recognized for its role in calcium and phosphorus homeostasis, indicating its importance in bone health. Beyond these well-known functions, vitamin D receptors are present in almost every cell in the body, suggesting a broader physiological impact, including the prevention of chronic diseases such as cancer, cardiovascular diseases, autoimmune diseases, and diabetes. The active form of Vitamin D plays a significant role in achieving better health outcomes and athletic performance (Chatterjee et al., 2014).

Influence on Cell Membrane Structures

Research on secosteroids like cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2) has shown their effect on the structure and phase behavior of cell membranes. Studies using X-ray diffraction to explore the impact of these vitamins on dipalmitoyl phosphatidylcholine (DPPC) membranes found that Vitamin D derivatives induce distinct modulated phases in lipid bilayers, affecting the cell membrane's physical properties. This suggests potential implications for how Vitamin D and its analogs, including Secalciferol-d6, influence cell signaling and structural integrity (Kamal et al., 2012).

Applications in Autoimmune Diseases and Immunomodulation

The secosteroid Vitamin D3 and its active hormone, calcitriol, have been extensively studied for their effects on the immune system, particularly in the context of autoimmune diseases. High-dose Vitamin D3 therapy has shown clinical benefits in treating autoimmune diseases, which could be explained by the concept of acquired Vitamin D resistance. This resistance may arise from genetic polymorphisms affecting the Vitamin D system or from a blockade of Vitamin D receptor signaling, suggesting a complex interaction between Vitamin D levels and immune system regulation. These insights are critical for understanding the therapeutic potential of Vitamin D derivatives, including this compound, in modulating immune responses (Lemke et al., 2021).

Advancements in Analytical Techniques

This compound, as a deuterated compound, is particularly valuable in analytical chemistry for its application in LC–MS/MS techniques. It serves as an internal standard in the quantification of Vitamin D levels in biological samples, highlighting its importance in research focused on understanding Vitamin D's bioavailability and metabolism. The development of accurate, sensitive, and selective methods for determining Vitamin D levels in human plasma exemplifies the critical role of deuterated standards like this compound in enhancing the reliability of analytical results (Contractor et al., 2017).

Safety and Hazards

Secalciferol-d6 is classified as having acute toxicity, both oral and dermal, and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .

Biochemical Analysis

Biochemical Properties

Secalciferol-d6, like its parent compound Secalciferol, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Secalciferol is a metabolite of Vitamin D, a potentially anti-inflammatory steroid involved in bone ossification . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models These studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It interacts with various transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-YIZZJVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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